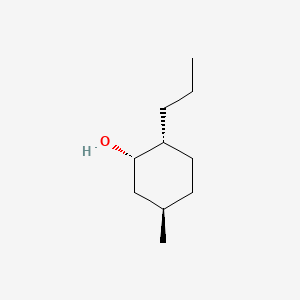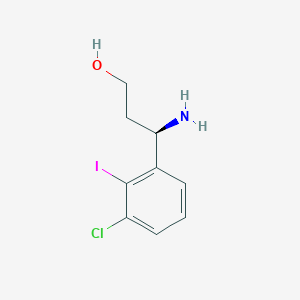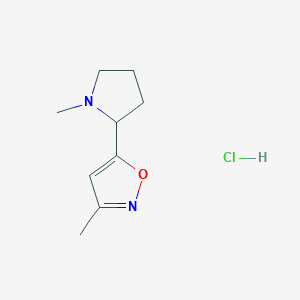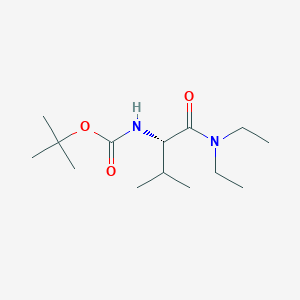
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidin-4-ylmethyl chloride with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines or benzonitrile derivatives.
科学研究应用
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
2-Amino-4,6-dichloropyrimidine
Uniqueness: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile stands out due to its specific structural features, which can influence its reactivity and potential applications. Unlike some similar compounds, it contains a benzonitrile group, which can impart unique chemical properties and biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C12H7Cl2N3 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
3-[(2,6-dichloropyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-6-10(16-12(14)17-11)5-8-2-1-3-9(4-8)7-15/h1-4,6H,5H2 |
InChI 键 |
GUDAZJYCCCLQRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#N)CC2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)

![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)



![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)
![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)


